molecular formula C9H16O3 B13127802 Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate

Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate

Katalognummer: B13127802
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: BGAOLPQGOBDXBH-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring a hydroxyl group and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:

(1R,3R)-3-hydroxycyclohexane-1-carboxylic acid+ethanolacid catalystThis compound+water\text{(1R,3R)-3-hydroxycyclohexane-1-carboxylic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid+ethanolacid catalyst​this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and recycling of the catalyst.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Formation of (1R,3R)-3-oxocyclohexane-1-carboxylate or (1R,3R)-3-carboxycyclohexane-1-carboxylate.

    Reduction: Formation of (1R,3R)-3-hydroxycyclohexane-1-methanol.

    Substitution: Formation of (1R,3R)-3-chlorocyclohexane-1-carboxylate or (1R,3R)-3-bromocyclohexane-1-carboxylate.

Wissenschaftliche Forschungsanwendungen

Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound for drug design and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl(1R,3R)-3-methylcyclohexane-1-carboxylate
  • Ethyl(1R,3R)-3-oxocyclohexane-1-carboxylate
  • Ethyl(1R,3R)-3-chlorocyclohexane-1-carboxylate

Uniqueness

Ethyl(1R,3R)-3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, while its ester group provides stability and reactivity in various reactions.

This compound’s unique combination of functional groups and stereochemistry makes it a valuable tool in organic synthesis, medicinal chemistry, and materials science.

Eigenschaften

Molekularformel

C9H16O3

Molekulargewicht

172.22 g/mol

IUPAC-Name

ethyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1

InChI-Schlüssel

BGAOLPQGOBDXBH-HTQZYQBOSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1CCC[C@H](C1)O

Kanonische SMILES

CCOC(=O)C1CCCC(C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.